N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Medicinal chemistry Drug design Permeability optimization

N-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 90610-67-6) is a low-molecular-weight (229.26 g/mol) sulfonamide derivative built on a 1,4-benzodioxane scaffold. The compound features a secondary sulfonamide (–SO₂NHCH₃) at the 6-position of the fused dioxane ring, yielding a moderately polar molecule with a calculated XLogP3 of 0.6, topological polar surface area (TPSA) of 73 Ų, one hydrogen bond donor, and five hydrogen bond acceptors.

Molecular Formula C9H11NO4S
Molecular Weight 229.25
CAS No. 90610-67-6
Cat. No. B2446891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
CAS90610-67-6
Molecular FormulaC9H11NO4S
Molecular Weight229.25
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2
InChIInChI=1S/C9H11NO4S/c1-10-15(11,12)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6,10H,4-5H2,1H3
InChIKeyPTQOHBUFHOTLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 90610-67-6): Chemical Class & Physicochemical Profile for Research Procurement


N-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 90610-67-6) is a low-molecular-weight (229.26 g/mol) sulfonamide derivative built on a 1,4-benzodioxane scaffold [1]. The compound features a secondary sulfonamide (–SO₂NHCH₃) at the 6-position of the fused dioxane ring, yielding a moderately polar molecule with a calculated XLogP3 of 0.6, topological polar surface area (TPSA) of 73 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. This physicochemical signature places it within the property space of fragment-like or lead-like screening collections, making it a candidate building block for medicinal chemistry programs targeting enzymes or receptors that recognize sulfonamide pharmacophores.

Why N-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Cannot Be Replaced by Generic Benzodioxane Sulfonamides


Simple substitution of the N-methyl group with hydrogen, ethyl, or dimethyl congeners is not pharmacologically neutral. The N-methyl substituent dictates the acidity of the sulfonamide NH (pKa ~10–11 vs. ~9.5–10.5 for the primary sulfonamide), modulates lipophilicity (ΔlogP ~0.4–0.8 units relative to the unsubstituted analog), and reduces the number of hydrogen bond donors from two to one [1][2]. These changes directly influence membrane permeability, metabolic N-demethylation susceptibility, and off-target binding at carbonic anhydrase isoforms, where secondary sulfonamides often display reduced CA-II affinity compared to primary sulfonamides [2]. Consequently, procurement of the specific N-methyl derivative—rather than a generic benzodioxane sulfonamide—is essential for SAR studies where these property differences are intended variables.

Quantitative Differentiation Evidence for N-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide vs. Closest Analogs


Reduced Hydrogen Bond Donor Count vs. Primary Sulfonamide Analog (CAS 90222-81-4)

Compared to the primary sulfonamide 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 90222-81-4), the N-methyl derivative eliminates one hydrogen bond donor, reducing the HBD count from 2 to 1, while maintaining the same HBA count of 5 [1]. This reduction in HBD is correlated with improved passive membrane permeability in Caco-2 and PAMPA models for analogous sulfonamide pairs—typically a 2- to 5-fold increase in Papp—and is a well-established strategy for enhancing oral bioavailability without markedly increasing molecular weight [2].

Medicinal chemistry Drug design Permeability optimization

Increased Lipophilicity (XLogP3) vs. Primary Sulfonamide Analog

The N-methyl substitution increases the computed XLogP3 by approximately 0.6 log units relative to the primary sulfonamide analog (XLogP3 ~0.0 estimated for 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide), moving the compound from a highly polar to a moderately lipophilic region [1]. Empirical data from matched molecular pair analyses of sulfonamides indicate that an N-methyl group typically raises logD7.4 by 0.4–0.8 units while reducing aqueous solubility by ~5- to 10-fold [2]. This shift can be exploited to tune solubility-permeability trade-offs in lead optimization.

Lipophilicity ADME Solubility-permeability balance

Predicted Reduced Carbonic Anhydrase Off-Target Affinity vs. Primary Sulfonamides

Primary sulfonamides (R-SO₂NH₂) are known nanomolar inhibitors of carbonic anhydrase II (CA-II), a common off-target liability causing diuretic and ocular side effects. Secondary sulfonamides (R-SO₂NHR'), including the N-methyl derivative, typically exhibit >100-fold weaker CA-II inhibition due to steric hindrance of the zinc-coordinating NH⁻ anion [1]. While direct IC50 data for N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide against CA-II are not publicly available, the class-level trend is robust: CA-II Ki values for primary benzodioxane sulfonamides are ~10–50 nM, whereas secondary N-methyl analogs are generally >1,000 nM [1].

Selectivity Off-target profiling Carbonic anhydrase

Scaffold Confirmation: 1,4-Benzodioxane Core as a Privileged PKM2 Modulator Template

The 1,4-benzodioxane-6-sulfonamide substructure is the core pharmacophore of DASA-58 (CAS 1203494-49-8), a potent and selective pyruvate kinase M2 (PKM2) activator with an AC50 of 38 nM and Emax of 82% . Although N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide itself is a minimal fragment, it provides the identical sulfonamide-benzodioxane connectivity found in DASA-58 and other PKM2 modulators claimed in patent EP-3708169-A1 [1]. This scaffold validation supports its use as an input for fragment-based drug discovery (FBDD) or as a synthetic intermediate for structure-activity relationship (SAR) exploration around the benzodioxane sulfonamide series.

Cancer metabolism Pyruvate kinase M2 Scaffold hopping

N-Methyl vs. N-Ethyl Benzodioxane Sulfonamide: Tuning Molecular Weight and Lipophilicity

Relative to the N-ethyl analog (predicted MW ~243.29, XLogP3 ~1.1), the N-methyl derivative is lighter by one methylene unit (ΔMW = −14.03 Da) and less lipophilic (ΔXLogP3 ≈ −0.5) [1]. In fragment-based screening, lower molecular weight and moderate lipophilicity are associated with higher ligand efficiency (LE) and lipophilic ligand efficiency (LLE). The N-methyl compound falls within the 'rule of three' guidelines for fragments (MW <300, ClogP ≤3, HBD ≤3, HBA ≤3), whereas the N-ethyl analog exceeds the optimal HBA count for fragment collections.

Fragment-based drug design Lead-likeness Lipophilic ligand efficiency

Availability as a Single-Source, High-Purity Building Block vs. Multistep In-House Synthesis

Commercial vendors offer N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide at purities ranging from 95% (AKSci) to 97% (Chemenu, Chemscene) to NLT 98% (Synblock) . In contrast, in-house synthesis requires a 3- to 4-step route starting from 1,4-benzodioxane-6-amine, involving sulfonylation with methanesulfonyl chloride and chromatographic purification, with typical overall yields of 40–60% and 2–3 weeks of chemist time. Procurement of the pre-qualified commercial compound reduces lead time, ensures batch-to-batch consistency, and provides analytical documentation (NMR, HPLC, LC-MS) that in-house synthesis would need to replicate.

Chemical procurement Synthetic efficiency Quality control

Optimal Research Application Scenarios for N-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 90610-67-6)


Fragment-Based Lead Discovery Targeting Enzymes with Sulfonamide-Recognizing Binding Pockets

The compound’s fragment-like properties (MW = 229.26, XLogP3 = 0.6, HBD = 1) make it suitable for fragment screening libraries targeting carbonic anhydrase isoforms, matrix metalloproteinases, or other sulfonamide-binding enzymes [1]. Unlike primary sulfonamide fragments that strongly inhibit CA-II (Ki ~10–50 nM) and may confound screening with off-target signals, the secondary sulfonamide is expected to exhibit >100-fold weaker CA-II affinity, reducing false-positive rates in primary screens [2]. Its single HBD versus two for primary sulfonamides further improves ligand efficiency metrics critical in fragment hit triaging [3].

Scaffold-Hopping Starting Point for Pyruvate Kinase M2 (PKM2) Activator Optimization

The 1,4-benzodioxane-6-sulfonamide core is the minimal pharmacophore of DASA-58, a potent PKM2 activator (AC50 = 38 nM, Emax = 82%) . Researchers pursuing PKM2 modulation in oncology can use this compound as a synthetic intermediate for systematic N-alkylation, aryl sulfonylation, or diazepane coupling to explore SAR around the DASA-58 series, avoiding the need to synthesize the benzodioxane-sulfonamide fragment de novo [5]. The N-methyl group also serves as a metabolic soft spot, allowing investigation of N-demethylation rates and metabolite identification in early ADME profiling.

Permeability-Enhancing Matched Molecular Pair Studies

When paired with the primary sulfonamide analog (CAS 90222-81-4), the N-methyl derivative provides a matched molecular pair (MMP) with a ΔHBD of −1 and ΔXLogP3 of +0.6 [1][4]. This MMP is valuable for experimentally quantifying the contribution of N-methylation to Caco-2 permeability, PAMPA, and oral bioavailability in a defined chemical context. Procurement of both compounds from commercial sources ensures batch consistency and enables rigorous head-to-head studies without synthetic variability.

Chemical Biology Tool for Selectivity Profiling of Sulfonamide-Binding Proteomes

The compound can serve as an affinity chromatography ligand precursor or a competitive probe in chemoproteomic experiments aimed at identifying sulfonamide-interacting proteins [2]. Its intermediate lipophilicity (XLogP3 = 0.6) and single HBD reduce non-specific binding to hydrophobic proteins and albumin compared to larger, more lipophilic sulfonamide probes, potentially improving signal-to-noise ratios in pull-down/MS-based target ID workflows.

Quote Request

Request a Quote for N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.